Ethyl-2-cyano-3-propylacrylate
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Overview
Description
Ethyl-2-cyano-3-propylacrylate is a chemical compound belonging to the family of cyanoacrylates. Cyanoacrylates are well-known for their rapid polymerization in the presence of moisture, making them the active ingredients in many commercial adhesives, such as superglues. This compound is a colorless liquid with a faint sweet smell and low viscosity. It is primarily used in industrial applications due to its strong adhesive properties and rapid curing time.
Preparation Methods
Ethyl-2-cyano-3-propylacrylate can be synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This exothermic reaction produces the polymer, which is then sintered and thermally “cracked” to yield the monomer. Another method involves the ethoxy carbonylation of cyanoacetylene . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl-2-cyano-3-propylacrylate undergoes various chemical reactions, including:
Polymerization: In the presence of moisture, it rapidly polymerizes to form strong adhesive bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in practical applications.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, due to the presence of the cyano group.
Common Reagents and Conditions: Typical reagents include formaldehyde for condensation reactions and various catalysts for polymerization. Conditions often involve controlled temperatures and moisture levels to regulate the reaction rate.
Major Products: The primary product is the polymer formed during the adhesive curing process, which is a high molecular weight polymer with strong adhesive properties.
Scientific Research Applications
Ethyl-2-cyano-3-propylacrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl-2-cyano-3-propylacrylate involves rapid polymerization upon exposure to moisture. The presence of the cyano group and the ester group in the molecule leads to polarization of the double bond, initiating anionic polymerization. This process results in the formation of a high molecular weight polymer that creates strong adhesive bonds . The molecular targets include the surfaces being bonded, where the polymer forms a cohesive layer that adheres to the substrates.
Comparison with Similar Compounds
Ethyl-2-cyano-3-propylacrylate can be compared with other cyanoacrylate compounds such as:
Methyl cyanoacrylate: Known for its use in household superglues, it has a faster curing time but lower flexibility compared to this compound.
Butyl cyanoacrylate: Used in medical applications for its biocompatibility and flexibility, but it has a slower curing time.
Octyl cyanoacrylate: Also used in medical applications, it offers the highest flexibility and biocompatibility but is more expensive.
This compound is unique due to its balance of rapid curing time, strong adhesive properties, and moderate flexibility, making it suitable for both industrial and medical applications.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-cyanohex-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
USHSLSUBTWXMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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